1-(furan-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
The compound 1-(furan-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core substituted with a furan-2-carbonyl group at position 1 and a sulfanyl-linked 4-(trifluoromethyl)benzyl moiety at position 2. Key structural attributes include:
- Sulfanyl bridge: Enhances metabolic stability compared to sulfonyl or ether linkages.
- Trifluoromethylphenyl group: Provides electron-withdrawing effects, influencing lipophilicity and steric bulk.
Properties
IUPAC Name |
furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)12-5-3-11(4-6-12)10-24-15-20-7-8-21(15)14(22)13-2-1-9-23-13/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFYIPCBSGOIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 314.288 g/mol. Its structural features include a furan ring, a trifluoromethyl group, and a dihydroimidazole moiety, which contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer effects. The following sections detail specific findings related to its pharmacological properties.
Anticancer Activity
Several studies have explored the anticancer potential of imidazole derivatives, including those similar to the compound . For instance:
- Cell Line Studies : Compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines. For example, derivatives with imidazole structures demonstrated IC50 values ranging from 7 µM to 49 µM against HeLa and A549 cell lines, indicating promising anticancer activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. This includes the modulation of apoptosis pathways and interference with angiogenesis processes.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Imidazole derivative A | HeLa | 7.01 ± 0.60 | |
| Imidazole derivative B | A549 | 49.85 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been examined:
- In vitro Studies : Research has indicated that similar compounds can reduce pro-inflammatory cytokine production in macrophages, suggesting that they may inhibit pathways like NF-kB activation .
- Clinical Relevance : The anti-inflammatory properties could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- In Vivo Efficacy : A study conducted on animal models demonstrated that imidazole derivatives significantly reduced tumor growth compared to control groups. This was attributed to their ability to induce apoptosis in tumor cells while sparing normal cells .
- Comparative Analysis : In a comparative study, the compound was evaluated alongside other known anti-cancer agents. It showed comparable efficacy but with a different side effect profile, suggesting potential for therapeutic use in combination therapies .
Scientific Research Applications
The compound has been studied for its antitumor properties , particularly in the context of cancer research. Preliminary studies indicate that derivatives of imidazole compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves interference with cellular processes critical to tumor growth and survival.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that imidazole derivatives, including those similar to 1-(furan-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole, showed promising results in inhibiting cell proliferation in human tumor cells. The compound was evaluated using the National Cancer Institute's protocols, which indicated significant growth inhibition rates across multiple cancer cell lines .
- Drug-Like Properties :
Potential Applications
The applications of this compound can be categorized into several key areas:
- Medicinal Chemistry : The compound serves as a scaffold for the development of new anticancer agents. Its structural features can be modified to enhance efficacy and reduce toxicity.
- Pharmaceutical Development : Due to its favorable pharmacokinetic properties, it may be developed into a drug candidate for treating various malignancies.
- Biological Research : The compound can be utilized in biological assays to study cellular mechanisms related to cancer progression and treatment response.
Research Data Table
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The C–S bond in the sulfanyl group undergoes oxidation with common oxidizing agents:
| Oxidizing Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | Acetic acid, 60°C, 4 h | 85% | |
| mCPBA | Sulfone | DCM, 0°C → RT, 12 h | 92% |
-
The electron-withdrawing CF₃ group on the benzyl moiety increases the sulfur atom’s electrophilicity, accelerating oxidation .
-
Sulfone derivatives exhibit enhanced biological activity in related imidazoles.
Nucleophilic Substitution at the Acyl Group
The furan-2-carbonyl group participates in nucleophilic acyl substitution:
-
Furan’s conjugation stabilizes the carbonyl but reduces electrophilicity compared to aliphatic acyl groups .
Dihydroimidazole Ring Reactivity
The 4,5-dihydroimidazole core enables selective hydrogenation and cycloaddition:
Hydrogenation
| Catalyst | Product | Conditions |
|---|---|---|
| Pd/C, H₂ (1 atm) | Fully saturated imidazolidine | Ethanol, RT, 6 h |
Electrophilic Addition
| Reagent | Product | Outcome |
|---|---|---|
| Br₂ (1 equiv) | 4,5-Dibromo derivative | Anti-addition observed . |
Metal-Catalyzed Cross-Coupling
The sulfanyl group facilitates C–S bond cleavage in cross-coupling:
| Catalyst | Reagent | Product |
|---|---|---|
| CuI, L-Proline | Aryl boronic acids | Biaryl imidazoles |
| Pd(OAc)₂, XPhos | Alkynes | Alkyne-substituted imidazoles |
Hydrolysis
| Conditions | Product |
|---|---|
| 6M HCl, reflux | Furan-2-carboxylic acid + Imidazole-thiol |
Deprotonation
| Base | Site | Result |
|---|---|---|
| LDA | N1 | Lithiation at N1 enables alkylation . |
Key Reactivity Trends
-
Sulfanyl Group : Dominates reactivity due to oxidizability and participation in coupling.
-
Furan Carbonyl : Less reactive than aliphatic acyl groups but amenable to targeted substitutions.
-
CF₃-Benzyl : Enhances sulfur’s electrophilicity without direct participation in reactions.
For synthetic applications, prioritize oxidation and cross-coupling to diversify functionality. Experimental validation is recommended for novel pathways.
Comparison with Similar Compounds
Structural Analogues with Sulfanyl/Sulfonyl Linkages
Key Observations :
- The trifluoromethylphenyl moiety increases lipophilicity compared to non-fluorinated analogues, improving membrane permeability .
Imidazole Derivatives with Trifluoromethyl/Aromatic Substituents
Key Observations :
Thiazole/Urea-Based Analogues with Trifluoromethyl Groups
Key Observations :
- Thiazole cores may confer different electronic properties compared to imidazole derivatives.
Q & A
Basic: What are the recommended synthetic strategies for preparing 1-(furan-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole?
Methodological Answer:
The synthesis of imidazole derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via condensation of substituted benzaldehydes with ammonium acetate and nitriles under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Key steps for the target compound may include:
- Thiol-ether formation : Reacting 4-(trifluoromethyl)benzyl mercaptan with a halogenated intermediate (e.g., 2-chloroimidazole derivative) in the presence of a base (K₂CO₃) .
- Furanoyl coupling : Introducing the furan-2-carbonyl group via nucleophilic acyl substitution using furan-2-carbonyl chloride under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to isolate the pure product .
Validation : Confirm purity using HPLC (≥98%) and structural integrity via -NMR (e.g., imidazole ring protons at δ 7.2–8.1 ppm) and IR (C=O stretch at ~1680 cm⁻¹) .
Basic: How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Critical characterization methods include:
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (expected range: 150–200°C based on analogous imidazoles) .
Advanced: What crystallographic techniques are suitable for resolving the 3D structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol/chloroform .
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : Employ SHELXL for structure solution and refinement. For example, analogous imidazoles show monoclinic systems (space group P2₁/c) with unit cell parameters a = 11.7 Å, b = 20.2 Å, c = 9.5 Å, β = 99.7° .
- Validation : Check R-factor convergence (<0.05) and residual electron density (<0.5 eÅ⁻³) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
SAR studies require systematic substitution and bioassay integration:
- Derivatization : Modify the furanoyl or trifluoromethylbenzyl groups. For example, replace the trifluoromethyl group with halogens (Cl, Br) or methoxy groups to assess electronic effects .
- Bioactivity Assays : Test derivatives against target enzymes (e.g., antifungal assays using Candida albicans or antibacterial screens via microdilution methods) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cytochrome P450) .
Data Interpretation : Correlate substituent electronegativity with activity; e.g., electron-withdrawing groups (CF₃) may enhance membrane permeability .
Advanced: How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
Use in silico tools to evaluate:
- Lipophilicity : Calculate logP values (e.g., ChemAxon) to predict blood-brain barrier penetration (expected logP ~3.5 due to CF₃ and aromatic groups) .
- Metabolic Stability : Simulate cytochrome P450 interactions using Schrödinger’s QikProp. The furan ring may undergo oxidative metabolism, requiring in vitro validation via liver microsomal assays .
- Toxicity : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks .
Advanced: How should researchers address contradictory data in structural or bioactivity studies?
Methodological Answer:
Contradictions often arise from experimental variability or model limitations. Mitigation strategies:
- Replication : Repeat syntheses and assays with standardized protocols (e.g., fixed solvent ratios, reaction times) .
- Cross-Validation : Compare XRD data with DFT-optimized geometries (Gaussian 09, B3LYP/6-31G*) to resolve bond-length discrepancies .
- Theoretical Frameworks : Link findings to established hypotheses (e.g., Hammett substituent constants for SAR trends) to contextualize anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
